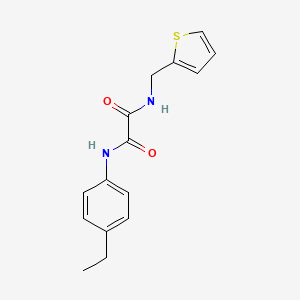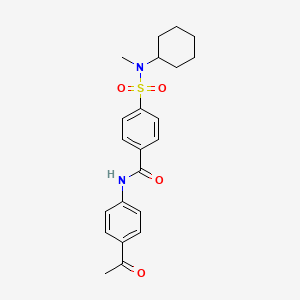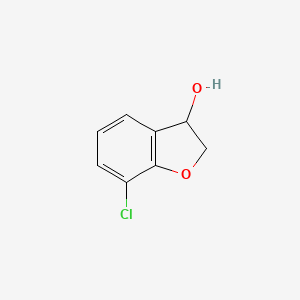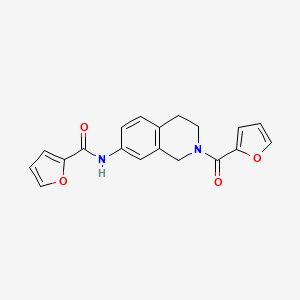![molecular formula C20H19N3O2 B2731471 N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide CAS No. 922614-14-0](/img/structure/B2731471.png)
N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide, commonly known as MPDL3280A, is a monoclonal antibody used in cancer immunotherapy. It is designed to target and inhibit the PD-L1 protein, which is responsible for suppressing the immune system's response to cancer cells. MPDL3280A has shown promising results in clinical trials, and it is currently being developed as a potential treatment for various types of cancer.
Scientific Research Applications
Radiolabelled Compounds for Imaging
N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide analogs, such as [11C]L-159,884, have been developed as potent and selective ligands for angiotensin II, AT1 receptor imaging. These compounds are prepared through methylation of their desmethyl precursors and have shown promise for use in medical diagnostics and research, particularly in cardiovascular studies (Hamill et al., 1996).
Molecular Structure Analysis
The compound's analogs have been used to model intermolecular interactions and study molecular structures through single crystal X-ray diffraction and DFT calculations. Such research aids in understanding the compound's behavior in various states and its interactions at the molecular level, which is crucial for designing new drugs and materials (Karabulut et al., 2014).
Catalysis and Organic Synthesis
In the realm of organic synthesis, derivatives of this compound have been utilized in catalytic processes to form unsaturated esters or undergo cascade reactions. These studies highlight the compound's versatility as a catalyst and its potential in industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals (Magro et al., 2010).
Antioxidant Properties
Research on the antioxidant properties of related pyridazinol derivatives demonstrates the potential for developing new antioxidants. These compounds show promise as protective agents against oxidative stress, which is linked to numerous diseases, including cardiovascular disorders and cancer (Wijtmans et al., 2004).
Antimicrobial Activity
The antimicrobial screening of derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the compound's derivatives could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai et al., 2013).
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-8-16(11-14(13)2)20(24)21-17-6-4-5-15(12-17)18-9-10-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLWFBLRCWZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)





![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)